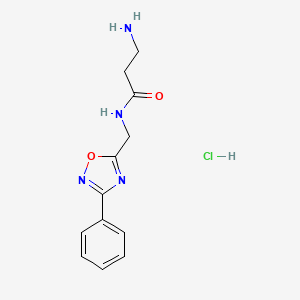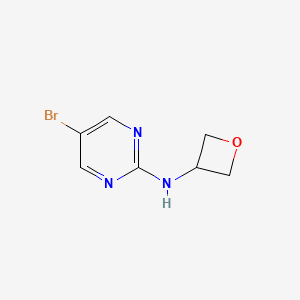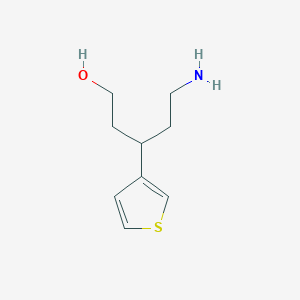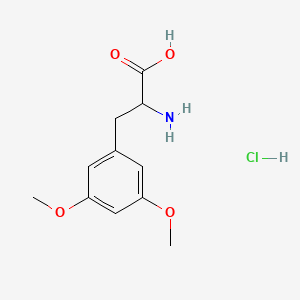
3-アミノ-N-((3-フェニル-1,2,4-オキサジアゾール-5-イル)メチル)プロパンアミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C12H15ClN4O2 and its molecular weight is 282.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
オキサジアゾール誘導体は、癌細胞株に対する選択性について研究されてきました。 化合物にオキサジアゾール部分が存在することは、さまざまな癌細胞の増殖を阻害することに有望な結果を示しています .
分子構造解析
オキサジアゾール環の構造的特徴、例えば分子内水素結合は、分子間相互作用と安定性を理解するためのX線回折(XRD)研究の対象となっています .
医薬品化学
オキサジアゾールは、抗けいれん薬、血管拡張薬、抗糖尿病薬として作用するなど、幅広い医薬品用途があります。 多様な生物活性により、創薬における貴重な足場となっています .
合成化学
オキサジアゾールの合成と官能基化は、新しい化学物質を創出する上で重要です。 例えば、オキサジアゾリウム塩はオキサジアゾールから誘導され、合成経路に役立つユニークな反応性プロファイルを持っています .
エネルギーマテリアル
一部のオキサジアゾール誘導体は、エネルギー的な挙動を示し、さまざまな用途向けの高エネルギー材料の設計に活用できます .
抗炎症特性
作用機序
Target of Action
Compounds with a 1,2,4-oxadiazole ring, which is a part of the structure of this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for the treatment of age-related diseases , antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
It’s known that 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond . This property might play a role in the interaction of the compound with its targets.
生化学分析
Biochemical Properties
3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as thymidylate synthase and topoisomerase II . These interactions can lead to the disruption of DNA synthesis and cell division, making the compound a potential candidate for anticancer therapy. Additionally, 3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride can bind to specific receptors on cell membranes, modulating signal transduction pathways and altering cellular responses .
Cellular Effects
The effects of 3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride on various cell types and cellular processes are profound. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, 3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride can modulate the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells . Its impact on cellular metabolism includes alterations in glucose uptake and utilization, which can affect the overall energy balance of the cell .
Molecular Mechanism
At the molecular level, 3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride exerts its effects through various mechanisms. One of the primary actions is the inhibition of key enzymes involved in DNA replication and repair, such as thymidylate synthase and topoisomerase II . By binding to the active sites of these enzymes, the compound prevents their normal function, leading to the accumulation of DNA damage and cell cycle arrest. Additionally, 3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride can interact with transcription factors, altering gene expression patterns and influencing cellular responses . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
The temporal effects of 3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over time . In in vitro studies, prolonged exposure to 3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride has led to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . In in vivo studies, the compound has demonstrated long-term efficacy in reducing tumor growth without significant adverse effects on normal tissues .
Dosage Effects in Animal Models
The effects of 3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth effectively, with minimal toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects. The compound’s therapeutic window and threshold effects need to be further investigated to determine the optimal dosing regimen for clinical applications .
Metabolic Pathways
3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit key enzymes in nucleotide biosynthesis, such as thymidylate synthase, leading to reduced DNA synthesis and cell proliferation . Additionally, it can modulate the activity of enzymes involved in oxidative stress response, such as superoxide dismutase and catalase, thereby influencing cellular redox balance . These interactions highlight the compound’s potential to affect multiple metabolic processes and its relevance in therapeutic applications.
Transport and Distribution
The transport and distribution of 3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride within cells and tissues are critical for its biological activity. The compound is known to be efficiently taken up by cells through specific transporters, such as organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cell, it can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . Understanding these factors is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride plays a crucial role in its activity and function. The compound has been observed to localize primarily in the nucleus and mitochondria, where it interacts with key biomolecules involved in DNA replication, repair, and energy metabolism . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, may direct the compound to specific subcellular compartments
特性
IUPAC Name |
3-amino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.ClH/c13-7-6-10(17)14-8-11-15-12(16-18-11)9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGGFIIEFPXQJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)
![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)

methanol](/img/structure/B1377757.png)



![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)

